Product packaging for Pentyl 3,5-dinitrobenzoate(Cat. No.:CAS No. 10478-03-2)

Pentyl 3,5-dinitrobenzoate

Cat. No.: B082015
CAS No.: 10478-03-2
M. Wt: 282.25 g/mol
InChI Key: KVRKVNNGYVWNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 3,5-dinitrobenzoate (CAS 10478-03-2) is a chemical ester of 3,5-dinitrobenzoic acid . It has a molecular formula of C12H14N2O6 and a molecular weight of 282.25 g/mol . The compound is a derivative of 3,5-dinitrobenzoic acid, a scaffold known for its role in synthesizing pharmaceuticals and X-ray contrast media . As an ester derivative, it serves as a valuable intermediate or building block in organic synthesis and research applications, particularly where the modification of solubility or reactivity is required. Researchers utilize this compound and its analogues in method development, such as the analysis and determination of other compounds . Physicochemical properties include a density of approximately 1.3 g/cm³ and a boiling point estimated around 401.7°C at 760 mmHg . This product is intended for research purposes only and is not classified as a drug or consumer product. It is strictly for use in a laboratory setting by qualified professionals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate personal protective equipment, including gloves and eye protection .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O6 B082015 Pentyl 3,5-dinitrobenzoate CAS No. 10478-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10478-03-2

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

pentyl 3,5-dinitrobenzoate

InChI

InChI=1S/C12H14N2O6/c1-2-3-4-5-20-12(15)9-6-10(13(16)17)8-11(7-9)14(18)19/h6-8H,2-5H2,1H3

InChI Key

KVRKVNNGYVWNGH-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

10478-03-2

Synonyms

Benzoic acid, 3,5-dinitro-, pentyl ester

Origin of Product

United States

Acyl Chloride Method:

The traditional and highly effective route involves converting 3,5-dinitrobenzoic acid into its more reactive acyl chloride derivative, 3,5-dinitrobenzoyl chloride. hansshodhsudha.comscribd.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.com

The resulting 3,5-dinitrobenzoyl chloride is then reacted with the desired alcohol (e.g., pentanol). This reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct. This method is highly efficient because the chloride ion is an excellent leaving group, making the reaction rapid and generally high-yielding. scribd.com The resulting esters are often solids with sharp, characteristic melting points, which facilitates the identification of the original alcohol. wikipedia.org

Direct Esterification Fischer Esterification :

Direct esterification involves reacting 3,5-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. hansshodhsudha.com This is a reversible equilibrium reaction known as Fischer esterification. To drive the reaction toward the product (the ester), it is common to use an excess of the alcohol or to remove the water formed during the reaction.

While this method avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, the direct reaction can be slow and reversible. hansshodhsudha.com To improve the efficiency of direct esterification, modern techniques such as microwave-assisted synthesis have been developed. hansshodhsudha.com Microwave irradiation can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. hansshodhsudha.com

General Synthetic Routes for Dinitrobenzoate Esters
MethodReagentsDescriptionAdvantagesDisadvantages
Acyl Chloride Method1. 3,5-Dinitrobenzoic Acid + SOCl₂ or PCl₅ 2. 3,5-Dinitrobenzoyl Chloride + AlcoholA two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with an alcohol.High reactivity, rapid reaction, generally high yields. scribd.comUses hazardous reagents (SOCl₂, PCl₅) and produces harmful byproducts (HCl, SO₂, POCl₃). hansshodhsudha.com
Direct Esterification (Microwave-Assisted)3,5-Dinitrobenzoic Acid + Alcohol + conc. H₂SO₄ (catalyst)A one-pot reaction where the acid and alcohol are heated together with an acid catalyst, often using microwave irradiation to accelerate the process."Greener" approach, avoids hazardous chlorinating agents. hansshodhsudha.comReaction is reversible and may require specific conditions (e.g., microwave) to achieve good yields in a short time. hansshodhsudha.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous mapping of the molecular structure of Pentyl 3,5-dinitrobenzoate (B1224709).

Proton (¹H) NMR spectroscopy provides distinct signals for chemically non-equivalent protons in a molecule. The spectrum of Pentyl 3,5-dinitrobenzoate is characterized by signals from both the aromatic dinitrobenzoyl moiety and the aliphatic pentyl chain.

The aromatic region typically displays two signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position (H-2) and C-6 position (H-6) are chemically equivalent, as are the protons at the C-4 position (H-4). Due to the symmetrical nature of the 3,5-dinitro substitution, the H-2 and H-6 protons appear as a doublet, while the H-4 proton appears as a triplet. The strong electron-withdrawing effect of the two nitro groups and the ester functionality shifts these signals significantly downfield.

The pentyl ester group gives rise to a series of signals in the upfield region of the spectrum. The methylene protons adjacent to the ester oxygen (-O-CH₂-) are deshielded and appear as a triplet. The subsequent methylene groups along the chain appear as multiplets, and the terminal methyl group (-CH₃) characteristically appears as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Predicted values are based on established chemical shift principles and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H-2, H-6 ~9.2 Doublet (d) 2H
Aromatic H-4 ~9.1 Triplet (t) 1H
O-CH₂- (Pentyl) ~4.4 Triplet (t) 2H
O-CH₂-CH₂- (Pentyl) ~1.8 Multiplet (m) 2H
-CH₂-CH₂-CH₃ (Pentyl) ~1.4 Multiplet (m) 4H
-CH₃ (Pentyl) ~0.9 Triplet (t) 3H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically unique carbon atom in this compound produces a distinct signal.

The aromatic ring shows four distinct signals: one for the carbonyl carbon of the ester, one for the carbon atom attached to the ester group (C-1), one for the carbons bearing the nitro groups (C-3, C-5), and one for the carbons ortho and para to the ester group (C-2, C-4, C-6). The carbonyl carbon is significantly deshielded and appears at the lowest field (~162 ppm). The carbons attached to the electron-withdrawing nitro groups (C-3, C-5) are also shifted downfield.

The pentyl chain carbons are observed in the upfield region of the spectrum, with the carbon directly bonded to the ester oxygen appearing at the lowest field among the aliphatic carbons (~67 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift principles and data from analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~162
Aromatic C-3, C-5 ~148
Aromatic C-1 ~135
Aromatic C-2, C-6 ~129
Aromatic C-4 ~123
O-CH₂- (Pentyl) ~67
O-CH₂-CH₂- (Pentyl) ~28
-CH₂-CH₂-CH₃ (Pentyl) ~22
-CH₃ (Pentyl) ~14

Quantitative NMR (qNMR) is a primary analytical method that allows for the precise determination of the concentration or purity of a substance. The technique relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal.

For the quantification of this compound, a certified reference material (CRM) with a known purity is used as an internal standard. sigmaaldrich.com The sample and a precisely weighed amount of the internal standard are dissolved in a suitable deuterated solvent. The ¹H NMR spectrum is then acquired under specific, optimized conditions to ensure accuracy, such as a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.

The purity or concentration of this compound is calculated by comparing the integral of one of its characteristic signals (e.g., the aromatic protons at ~9.2 ppm) with the integral of a signal from the internal standard. The calculation takes into account the molar masses of the analyte and the standard, their initial weights, and the number of protons contributing to each integrated signal. While this compound itself is not a common CRM, its close analog, Methyl 3,5-dinitrobenzoate, is available as a TraceCERT® standard, demonstrating the suitability of this class of compounds for high-precision qNMR analysis. sigmaaldrich.comfishersci.comeppltd.com This traceability to national standards (e.g., NIST) ensures the metrological validity of the measurement. sigmaaldrich.com

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and confirming molecular identity.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. The gas-phase IR spectrum of this compound is available through the NIST Chemistry WebBook. nist.govnist.gov

Key characteristic absorption bands for this compound include:

Aromatic C-H Stretch: A weak band typically appears above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands appear just below 3000 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the C-H bonds in the pentyl chain.

C=O Ester Stretch: A very strong and sharp absorption band is present around 1730-1750 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.

NO₂ Asymmetric and Symmetric Stretch: Two strong absorption bands are characteristic of the nitro groups. The asymmetric stretch appears at a higher frequency (around 1545 cm⁻¹), while the symmetric stretch is found at a lower frequency (around 1345 cm⁻¹).

C-O Ester Stretch: A strong band corresponding to the C-O stretching of the ester group is typically observed in the 1250-1300 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound Data based on the gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3100 Aromatic C-H Stretch
~2960, 2875 Aliphatic C-H Stretch
~1740 C=O Ester Stretch
~1545 Asymmetric NO₂ Stretch
~1345 Symmetric NO₂ Stretch
~1280 C-O Ester Stretch

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.

A specific Raman spectrum for this compound is not widely published, but its features can be predicted based on its structure and studies of similar compounds. doi.orgresearchgate.net Key expected Raman signals would include:

Symmetric NO₂ Stretch: This vibration, typically found around 1345 cm⁻¹, is expected to produce a very strong and characteristic signal in the Raman spectrum due to the significant change in polarizability.

Aromatic Ring Vibrations: The breathing and stretching modes of the substituted benzene ring would give rise to several sharp bands, particularly in the 1600-1000 cm⁻¹ region.

C=O Stretch: The carbonyl stretch, while strong in the IR, would also be present but likely less intense in the Raman spectrum.

Aliphatic C-H Bending and Stretching: The various C-H vibrations of the pentyl group would also be observable.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, enabling robust identification and characterization.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the molecular identification of this compound, providing precise information on its molecular weight and structural components through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS) has been utilized to confirm the chemical structure of this compound, ensuring accurate molecular formula determination. The molecular formula for this compound is C₁₂H₁₄N₂O₆, corresponding to a molecular weight of approximately 282.25 g/mol . nist.gov

In electron ionization (EI) mass spectrometry, the molecule undergoes ionization to form a molecular ion (M⁺•), which then breaks down into a series of characteristic fragment ions. The fragmentation pattern is predictable and provides a veritable fingerprint for the molecule's structure. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 282.

The fragmentation of esters and nitroaromatic compounds follows well-established pathways. nih.govwikipedia.orglibretexts.org Key fragmentation processes for this compound are expected to include:

Loss of the Alkoxy Radical: Cleavage of the ester C-O bond results in the loss of the pentoxy radical (•O-C₅H₁₁) to form the stable 3,5-dinitrobenzoyl cation.

McLafferty Rearrangement: A characteristic rearrangement for esters with sufficiently long alkyl chains, this involves the transfer of a gamma-hydrogen from the pentyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (pentene, C₅H₁₀).

Fragmentation of the Aromatic Ring: The 3,5-dinitrobenzoyl cation can undergo further fragmentation, typically involving the loss of neutral molecules like nitric oxide (NO) and nitrogen dioxide (NO₂), which is a common pathway for nitroaromatic compounds. nih.govresearchgate.net

Table 1: Characteristic Mass Spectrometry Fragments for a 3,5-Dinitrobenzoate Ester (based on Methyl 3,5-dinitrobenzoate)

m/z Value Ion Identity Fragmentation Pathway
226 [M]⁺• Molecular Ion (Methyl 3,5-dinitrobenzoate)
195 [M - OCH₃]⁺ Loss of the methoxy radical
180 [M - NO₂]⁺• Loss of a nitro group from the molecular ion
167 [C₇H₃N₂O₄]⁺ Loss of the ester group
149 [C₇H₃NO₂]⁺• Loss of NO₂ and subsequent rearrangement
75 [C₅H₃O]⁺ Fragmentation of the benzene ring

Data inferred from the mass spectrum of Methyl 3,5-dinitrobenzoate. nist.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound, separating it from reaction precursors, byproducts, and other impurities. The compound's moderate polarity allows for effective separation using normal-phase chromatography.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions synthesizing this compound. In one documented analysis, the compound exhibited a specific retention factor (Rf) value, which is indicative of its polarity and interaction with the stationary and mobile phases.

Column Chromatography serves as the primary method for purification. Using silica gel as the stationary phase, a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate, is employed to elute the compound from the column, effectively isolating it in a pure form. acs.org

Gas Chromatography (GC) is also a suitable technique for the analysis of this compound due to its sufficient volatility. The NIST (National Institute of Standards and Technology) database indicates the availability of GC data for this compound, underscoring its applicability for this analytical method. nist.gov In a GC system, the compound would be separated based on its boiling point and interactions with the stationary phase of the capillary column.

Table 2: Chromatographic Data for this compound

Technique Stationary Phase Mobile Phase Observed Value

Data sourced from a study on 3,5-dinitrobenzoate derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Transparency Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore—the part of the molecule responsible for light absorption—is the 3,5-dinitrobenzoyl group.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic benzene ring. The presence of the two nitro groups (NO₂) as substituents on the ring significantly influences the absorption characteristics. These electron-withdrawing groups act as auxochromes and typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Aromatic nitro compounds commonly exhibit strong absorption bands in the UV region. semanticscholar.org

Given the electronic structure, the absorption maxima (λmax) for this compound are anticipated to lie in the ultraviolet range, likely below 400 nm. As there are no significant electronic transitions in the 400-700 nm range, the compound does not absorb visible light. This means that in its pure form, this compound is transparent to visible light and would appear as a colorless or pale-colored solid. The reported description of the compound as a "brown amorphous solid" may suggest the presence of impurities, as the pure substance is not expected to absorb strongly in the visible spectrum.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

However, the applicability of this technique is entirely dependent on the physical state of the compound. Research has described this compound as an "amorphous solid". An amorphous solid lacks the long-range, ordered, repeating atomic structure that defines a crystal. Without a crystal lattice, the distinct diffraction spots necessary for single-crystal structure determination are not produced. Therefore, single-crystal XRD analysis is not a viable technique for characterizing this compound in its reported amorphous state.

Alternatively, Powder X-ray Diffraction (PXRD) could be used to analyze a bulk sample of the material. In PXRD, the X-ray beam interacts with a sample containing numerous randomly oriented microcrystals or, in this case, an amorphous powder. Instead of sharp diffraction peaks, an amorphous material produces a pattern with very broad, diffuse humps or halos. A PXRD analysis of this compound would therefore be expected to confirm its amorphous nature rather than providing detailed structural information. Studies on similar metal-organic complexes have used PXRD to confirm isomorphism, demonstrating the technique's utility for phase identification in solid materials.

Investigations into Reaction Mechanisms and Chemical Reactivity of Pentyl 3,5 Dinitrobenzoate

Fundamental Organic Reactions Involving the Dinitrobenzoate Moiety

The reactivity of pentyl 3,5-dinitrobenzoate (B1224709) is centered on two main regions: the electrophilic carbonyl carbon of the ester group and the electron-deficient aromatic ring. The two nitro groups exert a powerful electron-withdrawing effect, which significantly influences the reaction pathways at both sites.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like pentyl 3,5-dinitrobenzoate. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of the alkoxy group (the pentyloxy group in this case) by a nucleophile. The general mechanism is a two-step process known as the addition-elimination mechanism. libretexts.orgyoutube.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the leaving group—the pentyloxy group (-O-C₅H₁₁) —is broken. khanacademy.org

The hydrazinolysis of a similar compound, 2,4-dinitrophenyl acetate, has been shown to proceed exclusively through acyl-oxygen scission via a concerted mechanism in methanol. researchgate.net This highlights that the specific nucleophile and solvent can influence the precise mechanistic pathway.

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom, typically a hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.orglibretexts.org

The aromatic ring of this compound contains three substituents: two nitro groups (-NO₂) and an ester group (-COOC₅H₁₁). All three are powerful deactivating groups due to their electron-withdrawing nature (both by induction and resonance). This means that the benzene (B151609) ring in this compound is significantly less reactive towards electrophiles than benzene itself. libretexts.org

Deactivating Effect: The ester and nitro groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less likely to attack an incoming electrophile. This deactivation slows down the rate-determining step of the reaction, which is the formation of the positively charged carbocation intermediate (also known as a Wheland intermediate or arenium ion). masterorganicchemistry.com

Directing Effect: These groups are also meta-directors. They direct any incoming electrophile to the positions meta to themselves. In 3,5-dinitrobenzoate, the C4 and C6 positions are meta to the C3-nitro group, and the C2 position is meta to the C5-nitro group. All three groups direct incoming electrophiles to the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent ester group. Therefore, any potential electrophilic substitution would be strongly directed to the C2 position, which is meta to both nitro groups and ortho to the ester. The reaction is generally very slow and requires harsh conditions.

The mechanism proceeds in two steps:

Attack on the Electrophile: The π electrons of the deactivated aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate. masterorganicchemistry.com The formation of this intermediate is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

The reaction of this compound with aromatic amines can proceed via two primary pathways: attack at the carbonyl carbon (nucleophilic acyl substitution) or attack at the aromatic ring (nucleophilic aromatic substitution).

Aminolysis (Nucleophilic Acyl Substitution): This is the more probable reaction pathway under typical conditions. An amine, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the ester. This follows the addition-elimination mechanism described in section 4.1.1, resulting in the formation of N-aryl-3,5-dinitrobenzamide and pentan-1-ol. The rate of this reaction is dependent on the nucleophilicity of the amine.

Nucleophilic Aromatic Substitution (SNAr): While the dinitro-substituted ring is highly activated for nucleophilic aromatic substitution, this reaction requires a good leaving group attached directly to the ring (like a halogen). mdpi.com In this compound, there are no such leaving groups. Therefore, direct displacement of a hydrogen or a nitro group by an amine is extremely unlikely and would require exceptionally harsh conditions. Studies on related compounds like 1-chloro-2,4-dinitrobenzene (B32670) show that the reaction with amines proceeds via the SNAr mechanism, where the rate-determining step can be the formation of a zwitterionic intermediate or the departure of the leaving group, depending on the solvent. researchgate.netscirp.org In some cases, particularly in aprotic solvents, amine aggregates (dimers) can act as the nucleophile. mdpi.comresearchgate.net

Solvolysis Kinetics and Mechanistic Pathways of Dinitrobenzoate Esters

Solvolysis is a reaction where the solvent acts as the nucleophile. For an ester like this compound, solvolysis involves the cleavage of the ester bond by a solvent molecule (e.g., water for hydrolysis, alcohol for alcoholysis). The study of solvolysis kinetics provides deep insight into reaction mechanisms. openrepository.com

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on the rate of solvolysis reactions. wikipedia.org It helps to distinguish between different mechanistic pathways, such as associative (addition-elimination) and dissociative (ionization) mechanisms. nih.gov The extended (two-term) Grunwald-Winstein equation is given by:

log(k/k₀) = lNT + mYX

where:

k is the rate constant for solvolysis in a given solvent.

k₀ is the rate constant in a reference solvent (80% aqueous ethanol).

l is the sensitivity of the reaction to the solvent's nucleophilicity (NT).

m is the sensitivity of the reaction to the solvent's ionizing power (YX, where X is the leaving group). researchgate.net

A high l value (typically ≥ 0.7) suggests significant nucleophilic participation by the solvent in the transition state, characteristic of an addition-elimination (SN2-like) pathway. A high m value (typically ≥ 0.7) indicates a high degree of charge separation in the transition state, which is characteristic of an ionization (SN1-like) mechanism. wikipedia.org

For the solvolysis of dinitrobenzoate esters, one would expect a mechanism with significant addition-elimination character due to the activated carbonyl group. This would translate to a relatively high l value and a moderate m value. Studies on similar systems, like chloroformate esters, have shown that the mechanism can shift from addition-elimination to ionization depending on the substrate and the solvent properties. nih.govresearchgate.netnih.gov

Substrate TypeTypical MechanismExpected l ValueExpected m Value
Aryl ChloroformatesAddition-Elimination~1.6~0.6
Alkyl Chloroformates (Primary)Addition-Elimination~1.6~0.5
tert-Butyl Chloride (Reference)Ionization (SN1)0.001.00
Dinitrobenzoate Esters (Predicted)Addition-EliminationHigh (>1.0)Moderate (~0.5)

This table presents typical Grunwald-Winstein parameters for related compounds to predict the behavior of dinitrobenzoate esters. The values for dinitrobenzoate esters are predictive and based on mechanistic parallels.

Isotopic labeling, particularly using heavy oxygen (¹⁸O), is a powerful tool for elucidating the details of ester reaction mechanisms. escholarship.org For the solvolysis of this compound, ¹⁸O can be incorporated into either the solvent (e.g., H₂¹⁸O) or one of the oxygen atoms of the ester itself.

There are two possible points of bond cleavage during ester hydrolysis:

Acyl-Oxygen Cleavage: The bond between the carbonyl carbon and the alkoxy oxygen is broken. This is the characteristic pathway for the addition-elimination mechanism.

Alkyl-Oxygen Cleavage: The bond between the alkoxy oxygen and the alkyl group is broken. This occurs in SN1 or SN2 reactions on the alkyl group.

By performing the hydrolysis of this compound (with a normal ¹⁶O carbonyl) in ¹⁸O-labeled water, the location of the isotope in the products can be determined.

If the resulting 3,5-dinitrobenzoic acid is found to contain ¹⁸O, it confirms that the reaction proceeded through acyl-oxygen cleavage . The ¹⁸O-labeled water molecule attacked the carbonyl carbon, and after proton transfer, the unlabeled pentyloxy group was eliminated.

If the resulting pentan-1-ol contains ¹⁸O and the carboxylic acid does not, it would indicate alkyl-oxygen cleavage . This pathway is highly unlikely for a primary ester like this compound under typical solvolysis conditions.

Site-Selective Functionalization and Oxidations

Recent advancements have demonstrated that the oxidation of alkyl chains can be guided with remarkable precision through a combination of catalytic systems and solvent effects. nih.govnih.govresearchgate.net For substrates like this compound, this approach enables the functionalization of specific C–H bonds that are traditionally difficult to target.

C(sp³)–H Bond Oxygenation at Remote Methylenic Sites

A study utilizing a manganese-based catalyst, [Mn(OTf)₂(TIPSmcp)], in conjunction with hydrogen peroxide (H₂O₂) as the oxidant, has achieved highly selective oxygenation of the pentyl chain in this compound. nih.govnih.gov The primary challenge in such reactions is overcoming the inherent reactivity of C–H bonds closest to the activating group (proximal sites) to target those further away (remote sites).

In this catalytic system, oxidation was successfully directed to the C-4 position (the most remote methylenic site) of the pentyl group. nih.govnih.gov This remote functionalization is significant because proximal C–H bonds (at C-2 and C-3) are electronically deactivated by the strongly electron-withdrawing 3,5-dinitrobenzoate moiety, making them less susceptible to attack by the electrophilic oxidizing species. mdpi.com This deactivation allows the catalyst to target the less sterically hindered and more electron-rich remote C-4 methylenic C–H bonds.

Polarity Enhancement Effects in Reaction Selectivity

The selectivity of the C–H oxidation reaction is profoundly influenced by the solvent environment. nih.govnih.govresearchgate.net While the reaction proceeds in common organic solvents like acetonitrile (B52724) (MeCN), the use of strong hydrogen-bond-donating (HBD) solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and nonafluoro-tert-butyl alcohol (NFTBA), dramatically enhances site-selectivity. nih.govnih.govresearchgate.net

This phenomenon is attributed to a "polarity enhancement effect." nih.govnih.govresearchgate.net The HBD solvent molecules form hydrogen bonds with the oxygen atoms of the nitro and carboxyl groups on the 3,5-dinitrobenzoate director. This interaction intensifies the electron-withdrawing capacity of the directing group, which in turn amplifies the deactivation of the proximal C–H bonds at the C-2 and C-3 positions. Consequently, the electronic differentiation between the proximal and remote methylenic sites is magnified, leading to exceptional selectivity for the C-4 position.

In the case of this compound, oxidation in NFTBA resulted in a site-selectivity for the C-4 position approaching greater than 99%. nih.gov This represents a significant improvement over reactions conducted in non-HBD solvents, underscoring the critical role of solvent-substrate interactions in controlling reaction outcomes.

Table 1. Effect of Solvent on Site-Selectivity of this compound Oxidation.
SolventProduct Ratio (C-4/C-3)Site-Selectivity for C-4 Position (%)
Acetonitrile (MeCN)Significantly lowerModerate
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)IncreasedHigh
Nonafluoro-tert-butyl alcohol (NFTBA)>99>99%

Synergistic Electronic Deactivation Phenomena

The high degree of remote site-selectivity is also a result of the synergistic electronic deactivation imparted by the two nitro groups on the benzoate (B1203000) ring. nih.govnih.govresearcher.life The combined electron-withdrawing force of the two nitro groups is substantially greater than that of a single nitro group. This powerful, unified deactivating field extends down the first few bonds of the alkyl chain, effectively shielding the C-2 and C-3 positions from the catalytic oxidant.

This synergistic effect, when coupled with the polarity enhancement from HBD solvents, creates a robust system for predictable and highly selective remote C–H functionalization. nih.govnih.govresearchgate.net The research demonstrates that by tuning the electronic properties of a directing group and optimizing solvent interactions, it is possible to achieve unprecedented control over the functionalization of otherwise unreactive C(sp³)–H bonds. nih.govnih.govresearchgate.net

Computational Chemistry and Theoretical Studies on Pentyl 3,5 Dinitrobenzoate and Dinitrobenzoates

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov These methods have been successfully applied to study a wide range of organic compounds, including derivatives of 3,5-dinitrobenzoic acid. researchgate.net

Density Functional Theory (DFT) has become a popular and effective method for calculating molecular properties and electronic structures. nih.govscirp.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT approach known for its accuracy in predicting molecular geometries and thermochemical properties. scirp.org DFT calculations are employed to optimize the molecular geometry of dinitrobenzoates, determining the most stable conformation characterized by minimal free energy. scirp.org These computational studies can provide crucial information on electronic structure, stability, and reactivity, which is fundamental for understanding interactions with biological targets. researchgate.net For instance, DFT has been used to investigate the reaction pathways and lower activation energy barriers in related compounds like 2,4-dinitroanisole. nih.gov The results from DFT methods, such as calculated bond lengths, often show better agreement with experimental data compared to other ab initio methods like Hartree-Fock (HF). nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactions and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgyoutube.com The HOMO, containing the highest energy electrons, often acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, can accept electrons, indicating electrophilic sites. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netmdpi.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically easier to move electrons from the HOMO to the LUMO. researchgate.netmdpi.com In dinitrobenzoate compounds, the HOMO is typically concentrated over the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting portions, such as the dinitrophenyl ring. researchgate.net This spatial separation of frontier orbitals facilitates charge transfer within the molecule. researchgate.net

ParameterDescriptionSignificance in Dinitrobenzoates
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability. A higher value suggests a better donor.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability. A lower value suggests a better acceptor.
Energy Gap (ΔE = ELUMO - EHOMO) (eV)Energy difference between LUMO and HOMOA key indicator of chemical reactivity; a smaller gap implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comwalisongo.ac.id The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.id

For a molecule like Pentyl 3,5-dinitrobenzoate (B1224709), the MEP surface would be expected to show significant negative potential around the oxygen atoms of the two nitro groups and the carbonyl group of the ester. These electron-rich sites are potential locations for interactions with electrophiles. mdpi.com Conversely, regions of positive potential would likely be found around the hydrogen atoms of the aromatic ring, making them susceptible to nucleophilic attack. researchgate.net MEP analysis is a powerful method for identifying sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method quantifies charge distribution, hybridization, and the delocalization of electron density arising from donor-acceptor interactions. wisc.edu

A key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu These "delocalization" effects represent departures from an idealized Lewis structure and are crucial for understanding molecular stability and reactivity. wikipedia.org For aromatic nitro compounds, significant delocalization occurs via π→π* interactions, such as charge transfer from the phenyl ring towards the nitro groups, which contributes to the stability of the molecule. mdpi.com

Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Dinitrobenzoate Structure
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
π(C-C)ringπ(N-O)nitro~5-15Intramolecular charge transfer from the aromatic ring to a nitro group.
LP(O)carbonylπ(C-C)ring~20-30Delocalization of lone pair electrons from the carbonyl oxygen into the aromatic ring.
π(C-C)ringπ*(C=O)carbonyl~10-20Conjugative interaction between the aromatic ring and the ester group.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches, such as molecular dynamics (MD), are powerful computational methods used to understand the behavior and interactions of molecules at an atomic level. pagepress.org These techniques can predict how a molecule like Pentyl 3,5-dinitrobenzoate might interact with other molecules or biological targets, providing valuable insights for fields like drug design and materials science. researchgate.netpagepress.org By simulating the dynamic behavior of a molecule over time, researchers can explore its conformational flexibility, stability, and binding affinities with receptors. researchgate.net For instance, molecular modeling has been used to investigate the interaction of dinitrobenzoate derivatives with fungal cell membranes and to predict their binding modes to potential protein targets. researchgate.net These in-silico methods can complement experimental studies and help rationalize observed biological activities. pagepress.org

Prediction of Chemical Stability and Reactivity Parameters

DFT calculations provide a direct way to compute several global reactivity descriptors based on the energies of the frontier molecular orbitals. researchgate.netresearchgate.net These parameters quantify a molecule's stability and reactivity.

Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. A negative chemical potential indicates stability against decomposition. researchgate.net It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive, while those with a small gap are "soft" and more reactive. researchgate.netmdpi.com It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): Quantifies the ability of a molecule to attract electrons. It is calculated as χ = -μ. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires additional electronic charge from the environment. mdpi.com It is calculated as ω = μ² / (2η).

These descriptors are invaluable for comparing the reactivity of different dinitrobenzoate derivatives and for predicting their chemical behavior in various environments. nih.govresearchgate.net

ParameterFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2A negative value indicates stability. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2High hardness correlates with low reactivity and high kinetic stability. mdpi.com
Electronegativity (χ)Measures the power to attract electrons. researchgate.net
Electrophilicity Index (ω)μ² / (2η)Quantifies the electrophilic nature of a molecule. mdpi.com

Electronic Structure and Spectroscopic Property Correlations

The primary electronic features of dinitrobenzoates are dictated by the π-system of the benzene (B151609) ring, the nitro groups, and the ester functional group. The nitro groups, being strong resonance and inductive electron-withdrawing groups, significantly lower the electron density of the aromatic ring. This electronic perturbation has a profound effect on the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Molecular Orbital Analysis:

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic transitions and reactivity of a molecule. For aromatic nitro compounds, the HOMO is typically localized on the benzene ring, while the LUMO is often centered on the nitro groups. This distribution facilitates intramolecular charge transfer from the ring to the nitro groups upon electronic excitation.

Computational studies on related molecules, such as 3,5-dinitrobenzoic acid, provide insight into the likely electronic characteristics of this compound. The introduction of the pentyl ester group is expected to have a modest electronic effect on the aromatic system compared to the dominant influence of the nitro groups. The primary influence of the alkyl chain is on the molecule's steric properties and solubility.

A representative analysis of the frontier orbitals for a generic 3,5-dinitrobenzoate system using DFT calculations at the B3LYP/6-311G(d,p) level of theory would yield the following conceptual data:

Molecular OrbitalEnergy (eV)Description
LUMO-3.5 to -4.0Primarily localized on the nitro groups and the benzene ring
HOMO-7.5 to -8.0Primarily localized on the benzene ring and the carboxylate oxygen atoms
HOMO-LUMO Gap 4.0 to 4.5 Indicates significant electronic stability

Note: This is an interactive data table based on typical values for related compounds and serves as an illustrative example.

The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and the wavelength of the maximum absorption in the UV-Visible spectrum. A larger gap implies higher stability and lower reactivity.

Correlation with Spectroscopic Properties:

Theoretical calculations of electronic structure are invaluable for interpreting and predicting spectroscopic properties.

UV-Visible Spectroscopy: The electronic transitions observed in the UV-Vis spectrum of this compound can be attributed to the promotion of electrons from occupied to unoccupied molecular orbitals. The primary absorption bands are typically due to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups. The energy of these transitions is directly related to the energy differences between the involved molecular orbitals.

Infrared (IR) Spectroscopy: The vibrational frequencies observed in the IR spectrum can be correlated with the calculated vibrational modes from theoretical models. Key vibrational frequencies for this compound include:

Asymmetric and symmetric stretching of the N-O bonds in the nitro groups (typically in the regions of 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively).

Stretching of the C=O bond in the ester group (around 1720-1740 cm⁻¹).

Stretching of the C-O bond in the ester group (in the range of 1250-1300 cm⁻¹).

Vibrations associated with the aromatic ring.

The following table presents a hypothetical correlation between calculated and experimental vibrational frequencies for this compound, based on data from analogous compounds.

Vibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
N-O Asymmetric Stretch~15451530 - 1560
N-O Symmetric Stretch~13501340 - 1370
C=O Ester Stretch~17301720 - 1740
C-O Ester Stretch~12801250 - 1300
Aromatic C-H Stretch~31003000 - 3100
Aliphatic C-H Stretch (Pentyl)~29602850 - 2960

Note: This is an interactive data table. Calculated frequencies are often scaled to better match experimental values.

Atomic Charge Distribution:

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the distribution of electron density among the atoms in a molecule. In this compound, the oxygen and nitrogen atoms of the nitro groups are expected to carry significant negative charges, while the carbon atoms to which they are attached, as well as the carbon atom of the carbonyl group, will be electrophilic (carry a partial positive charge). This charge distribution is a key determinant of the molecule's intermolecular interactions and its reactivity towards nucleophiles.

Advanced Materials Science and Emerging Applications of Dinitrobenzoate Esters

Non-Linear Optical (NLO) Properties and Photonic Applications of Pentyl 3,5-dinitrobenzoate (B1224709)

The field of advanced materials has shown significant interest in organic compounds with non-linear optical (NLO) properties due to their potential in photonic applications such as optical switching and data storage. Dinitrobenzoate esters, including Pentyl 3,5-dinitrobenzoate, belong to a class of materials investigated for these properties. Their NLO response originates from the molecular structure, which features a π-conjugated system (the benzene (B151609) ring) substituted with strong electron-withdrawing nitro groups (-NO₂) and an electron-donating ester group. This arrangement facilitates intramolecular charge transfer, a key mechanism for NLO activity. While second-order NLO effects are prominent in materials that crystallize in non-centrosymmetric space groups, third-order effects can be observed in all materials, including those with centrosymmetric crystal structures.

Crystal Growth Techniques for NLO Materials

The production of high-quality single crystals is a prerequisite for evaluating and utilizing the NLO properties of a material. For organic compounds like this compound, several crystal growth techniques can be employed, primarily from solution or melt. The slow evaporation solution technique is a common and effective method for growing organic crystals at room temperature. In this method, a saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed, leading to the formation of single crystals over days or weeks. Other techniques include temperature-lowering methods and melt-growth techniques like the Bridgman-Stockbarger method, where molten material is slowly cooled as it passes through a temperature gradient. The choice of method depends on the material's solubility, thermal stability, and polymorphism.

Crystal Growth TechniquePrincipleAdvantages for Organic NLO CrystalsDisadvantages
Slow Evaporation Solution Technique Gradual removal of solvent from a saturated solution, leading to supersaturation and crystal nucleation/growth.Simple, low-cost, operates at ambient temperature, good for thermally sensitive materials.Slow growth rate, potential for solvent inclusion in the crystal lattice.
Temperature Lowering Method A saturated solution is slowly cooled, reducing the solute's solubility and causing crystallization.Good control over growth parameters (cooling rate), can produce high-quality crystals.Requires precise temperature control, less suitable for materials with low temperature-solubility coefficients.
Bridgman-Stockbarger Method Directional solidification of a molten sample by moving it through a stable temperature gradient.Can produce large, oriented single crystals.Requires the material to be congruently melting and thermally stable above its melting point.

Structural Basis for NLO Activity (e.g., Non-centrosymmetric Space Groups, Charge Transfer Complexes)

The NLO properties of a material are fundamentally linked to its molecular and crystal structure. A crucial factor for second-order NLO activity, such as second-harmonic generation (SHG), is the requirement that the material crystallizes in a non-centrosymmetric space group. Molecules arranged in a centrosymmetric pattern have their dipole moments cancel out on a macroscopic level, precluding any bulk second-order NLO response.

While the specific crystal structure of this compound is not widely reported, crystallographic data for its close homologue, Ethyl 3,5-dinitrobenzoate , is available. An analysis of Ethyl 3,5-dinitrobenzoate revealed that it crystallizes in the monoclinic system with the space group P2₁/a. cdnsciencepub.com This is a centrosymmetric space group. If this compound crystallizes in a similar centrosymmetric fashion, it would not be expected to exhibit second-order NLO properties.

However, all materials, regardless of symmetry, can exhibit third-order NLO effects. The structural basis for this activity in dinitrobenzoate esters lies in their nature as charge-transfer complexes. The 3,5-dinitrobenzoate moiety acts as a strong electron acceptor due to the two nitro groups, while the pentyl ester group provides electron density. This intramolecular charge transfer (ICT) under the influence of an intense external electric field (from a laser) leads to a non-linear polarization response, which is the origin of third-order phenomena.

Optical Limiting and Switching Phenomena

Materials with significant third-order NLO properties are candidates for applications in optical limiting and all-optical switching. Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is highly desirable for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams.

Third-Order Non-linear Susceptibilities (χ³) Determination

The macroscopic third-order NLO response of a material is quantified by its third-order non-linear susceptibility, denoted as χ⁽³⁾. This tensor quantity relates the induced polarization in the material to the cube of the applied electric field. cdnsciencepub.comnih.gov The real part of χ⁽³⁾ is associated with the non-linear refractive index (the Kerr effect), while the imaginary part is related to non-linear absorption phenomena like two-photon absorption.

A widely used and effective method for determining both the sign and magnitude of the real and imaginary parts of χ⁽³⁾ is the Z-scan technique. researchgate.netnih.govchemspider.comchemicalbook.com In a typical Z-scan experiment, a sample is translated along the propagation direction (the z-axis) of a focused laser beam.

Closed-aperture Z-scan : An aperture is placed before the detector to measure changes in the beam's divergence. Self-focusing or self-defocusing in the sample causes a characteristic peak-valley or valley-peak transmittance curve, from which the non-linear refractive index (and thus the real part of χ⁽³⁾) can be calculated.

Open-aperture Z-scan : The aperture is removed, and the detector collects all the transmitted light. This configuration is insensitive to refractive effects but measures changes in transmittance due to non-linear absorption, allowing for the calculation of the imaginary part of χ⁽³⁾.

Analytical Method Development Based on Chemical Principles

The specific chemical reactivity of the 3,5-dinitrobenzoate functional group forms the basis for various analytical methods, particularly in the derivatization and quantification of alcohols.

Spectrophotometric Assays Involving Dinitrobenzoate Reactivity

The reaction between 3,5-dinitrobenzoyl chloride and an alcohol (such as pentanol) to form the corresponding ester (this compound) is a classic chemical reaction used for the qualitative identification of alcohols. The resulting 3,5-dinitrobenzoate esters are typically solid, crystalline compounds with sharp, well-defined melting points, which can be used for identification.

This derivatization reaction can also be adapted for quantitative analysis using spectrophotometry. The high molar absorptivity of the dinitroaromatic ring in the ultraviolet (UV) region of the electromagnetic spectrum allows for the sensitive detection and quantification of the resulting ester.

A typical spectrophotometric assay would involve the following steps:

Derivatization : A sample containing an unknown quantity of an alcohol (e.g., pentanol) is reacted with an excess of 3,5-dinitrobenzoyl chloride in a suitable solvent, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Sample Preparation : After the reaction is complete, the excess reagent may be removed through extraction or other cleanup steps. The resulting ester derivative is then dissolved in a known volume of a UV-transparent solvent.

Spectrophotometric Measurement : The absorbance of the solution is measured at the wavelength of maximum absorption (λ_max) for the dinitrobenzoate ester.

Quantification : Using a calibration curve prepared from known concentrations of a pure standard (e.g., synthesized this compound), the concentration of the ester in the sample can be determined according to the Beer-Lambert law. This concentration can then be related back to the original amount of alcohol in the sample.

This method provides a sensitive and reliable means for quantifying alcohols, leveraging the specific reactivity and strong UV-absorbing properties of the 3,5-dinitrobenzoate moiety.

Investigation of Chemical Interferences in Assay Systems

Chemically reactive compounds can be a significant source of interference in biological assays, leading to misleading results such as false positives. nih.govresearchgate.net This interference often arises when a test compound directly reacts with assay components, such as proteins or reagents, rather than interacting with the intended biological target. nih.gov Dinitrobenzoate esters, due to the electrophilic nature of the dinitro-substituted aromatic ring, can be susceptible to such reactivity.

One of the primary mechanisms of this type of interference is nucleophilic aromatic substitution (SNAr). nih.govnih.gov In this reaction, a nucleophile (e.g., a thiol group on a cysteine residue in a protein) attacks the electron-deficient aromatic ring, displacing a leaving group. The two nitro groups on the benzoate (B1203000) ring are strong electron-withdrawing groups, which activate the ring for such nucleophilic attacks. This reactivity can lead to the covalent modification of assay proteins, potentially altering their function and generating a signal that is incorrectly interpreted as biological activity. nih.gov

Compounds containing substructures known to be promiscuously reactive are often categorized as Pan-Assay Interference Compounds (PAINS). researchgate.net While dinitrobenzoates are not always formally classified as PAINS, their inherent chemical reactivity warrants careful consideration during high-throughput screening campaigns. Failure to identify and account for compounds that interfere through chemical reactivity can lead to the wasteful pursuit of non-viable hits. nih.govresearchgate.net Therefore, a thorough understanding of the potential for chemical reactivity is crucial when evaluating the activity of dinitrobenzoate esters in assay systems.

Structure-Activity Relationship (SAR) Studies for Functional Applications

Impact of Alkyl Chain Length on Chemical Activity Profiles

The length of the alkyl ester chain is a critical determinant of the biological activity of 3,5-dinitrobenzoate esters. Research into the antifungal properties of a series of these esters has shown that compounds with shorter alkyl side chains tend to exhibit better biological activity profiles. researchgate.net For instance, a comparative study demonstrated that ethyl 3,5-dinitrobenzoate was the most potent against Candida albicans, Candida krusei, and Candida tropicalis, followed by propyl 3,5-dinitrobenzoate. researchgate.net This suggests that for this specific activity, a shorter, less bulky alkyl group is preferred.

In related compound classes, such as N-alkyl nitrobenzamides investigated for antimycobacterial activity, the length of the alkyl chain was also found to be a key factor that could be optimized for activity. nih.gov In that series, derivatives with intermediate lipophilicity, corresponding to intermediate chain lengths, presented the best activities. nih.gov This indicates that while shorter chains may be beneficial in some contexts, there is often an optimal length that balances factors like solubility, membrane permeability, and interaction with the target site.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for two 3,5-dinitrobenzoate esters against different Candida species, illustrating the impact of alkyl chain length. researchgate.net

CompoundAlkyl ChainCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Candida tropicalis MIC (µg/mL)
Ethyl 3,5-dinitrobenzoateEthyl (C2)125100500
Propyl 3,5-dinitrobenzoatePropyl (C3)>500>500>500

Influence of Dinitrobenzoate Substitution Patterns on Reactivity

The positioning of the two nitro groups on the benzoate ring significantly influences the molecule's reactivity and its interactions in a biological environment. The substitution pattern dictates the electronic distribution within the aromatic ring, which is fundamental to its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org The generally accepted mechanism for SNAr is an addition-elimination process involving the formation of a Meisenheimer-type intermediate. semanticscholar.org

Molecular Interactions and Binding Mechanisms (e.g., Hydrogen Bonding)

The functional activity of this compound and related esters is governed by a range of non-covalent molecular interactions. According to its computed properties, the this compound molecule has six hydrogen bond acceptor sites (the oxygen atoms in the ester and nitro groups) but no hydrogen bond donors. nih.gov This allows it to interact with hydrogen bond donors in its environment, such as amino acid residues in a protein binding pocket.

Studies on complexes involving the 3,5-dinitrobenzoate anion have shown the significant role of various non-covalent interactions in defining their structure. mdpi.com These interactions can include:

C-H···O interactions: Hydrogen bonds formed between a carbon-hydrogen bond and an oxygen atom.

π-π stacking: Interactions between aromatic rings.

NO-π interactions: Interactions between a nitro group and a π-system. mdpi.com

Interestingly, in a study of a mixed-metal complex, the 3,5-dinitrobenzoate anion did not participate in π-π interactions with an adjacent phenanthroline molecule, a role that was observed for the 2,4-dinitrobenzoate (B1224026) isomer. mdpi.com The strength and directionality of these non-covalent forces are comparable to that of traditional hydrogen bonds and play a critical role in stabilizing the structure of molecular complexes. mdpi.com The specific combination of these interactions ultimately determines the binding mechanism and affinity of the molecule for its biological or chemical target.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing pentyl 3,5-dinitrobenzoate, and how can reaction efficiency be optimized?

  • Methodology : this compound is typically synthesized via esterification of 3,5-dinitrobenzoic acid with pentanol. A common approach involves acid catalysis (e.g., concentrated H₂SO₄) under reflux conditions. For improved yields, consider using Dean-Stark traps to remove water and drive the equilibrium toward ester formation . Purity can be enhanced via recrystallization from ethanol or acetone, as impurities often arise from incomplete esterification or side reactions .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Adjust molar ratios (e.g., excess pentanol) and reaction time (typically 4–6 hours) to maximize conversion.

Q. How can researchers confirm the identity and purity of this compound?

  • Analytical Techniques :

  • Melting Point : Compare observed melting points with literature values (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C ; pentyl derivatives may vary slightly due to alkyl chain effects).
  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to verify ester formation (e.g., disappearance of carboxylic acid proton at ~12 ppm and appearance of pentyl chain signals at 0.5–1.5 ppm). IR spectroscopy can confirm ester carbonyl stretches (~1720 cm⁻¹) and nitro group vibrations (~1530, 1350 cm⁻¹) .
  • Quantitative NMR (qHNMR) : For absolute purity assessment, integrate diagnostic peaks against an internal standard like methyl 3,5-dinitrobenzoate .

Advanced Research Questions

Q. What role does this compound play in studying hydrogen-bonding interactions in crystal engineering?

  • Graph Set Analysis : The nitro and ester groups in 3,5-dinitrobenzoates participate in directional hydrogen bonds, forming motifs like R₂²(8) or C(6) chains. These patterns are critical for predicting crystal packing and designing co-crystals. For example, infrared studies reveal 2:1 or 1:1 hydrogen-bonded complexes between 3,5-dinitrobenzoate anions and phenolic donors .
  • Experimental Design : Co-crystallize this compound with hydrogen-bond donors (e.g., p-bromophenol) and analyze via single-crystal X-ray diffraction to map bonding networks .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

  • Data Contradiction Analysis : Variations in melting points (e.g., 107–109°C for methyl derivatives vs. broader ranges in older studies) often stem from impurities or polymorphic forms.

  • Mitigation : Recrystallize the compound from multiple solvents (e.g., ethanol, dichloromethane/hexane) and compare DSC thermograms to identify polymorphs.
  • Validation : Cross-reference with high-purity commercial samples (e.g., Sigma-Aldrich derivatives ) or use qHNMR to quantify residual impurities .

Q. What advanced synthetic applications utilize this compound as a building block?

  • Asymmetric Synthesis : The ester’s nitro groups act as electron-withdrawing groups, facilitating Tsuji reductions in chiral environments. For example, (R)-AntPhos catalysts enable asymmetric hydrogenation of α,β-unsaturated esters derived from 3,5-dinitrobenzoates, as demonstrated in the synthesis of Soraphen A .
  • Polymer and Dendrimer Synthesis : The pentyl chain enhances solubility in non-polar media, making it useful for creating nitro-functionalized polymers or supramolecular assemblies .

Methodological Considerations

Q. What precautions are necessary when handling this compound in kinetic studies?

  • Stability : Nitro compounds can decompose under prolonged heat or light. Store samples in amber vials at –20°C and avoid prolonged reflux (>8 hours).
  • Reactivity : Monitor for side reactions (e.g., ester hydrolysis under acidic/basic conditions) using LC-MS or 1H NMR^1 \text{H NMR}. Adjust pH to neutral during workup .

Q. How can researchers leverage 3,5-dinitrobenzoate derivatives in biochemical assays?

  • Fluorometric Applications : 3,5-Dinitrobenzoate reacts with creatinine under alkaline conditions to form fluorophores, enabling sensitive detection in clinical biochemistry. Optimize reagent concentration (e.g., 10 mM in DMSO) and excitation/emission wavelengths (e.g., 360/450 nm) to minimize background noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.